

UFP-512: A Comparative Guide to its Opioid Receptor Cross-Reactivity

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Compound of Interest

Compound Name: UFP-512

Cat. No.: B1683366

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of **UFP-512** with mu (μ), delta (δ), and kappa (κ) opioid receptors. **UFP-512** is recognized as a potent and highly selective agonist for the delta-opioid receptor (DOR), a target of significant interest for the development of novel therapeutics for mood disorders and pain management.^[1] This document summarizes key experimental data on its binding affinity, details the methodologies used for these assessments, and visualizes relevant biological and experimental pathways.

Quantitative Comparison of Binding Affinity

UFP-512 demonstrates a pronounced selectivity for the delta-opioid receptor over both mu and kappa subtypes. The following table summarizes the equilibrium dissociation constants (K_i) of **UFP-512** for the three opioid receptor subtypes. Lower K_i values are indicative of higher binding affinity.

Compound	μ -Opioid Receptor (K_i , nM)	δ -Opioid Receptor (K_i , nM)	κ -Opioid Receptor (K_i , nM)	Selectivity (μ/δ)	Selectivity (κ/δ)
UFP-512	2380	0.38	9400	~6263	~24737

Data sourced from Aguila et al. (2007).

Experimental Protocols

The binding affinity of **UFP-512** to opioid receptors was determined using a competitive radioligand binding assay. This standard methodology allows for the characterization of a compound's ability to displace a radiolabeled ligand with known affinity for the target receptor.

Materials:

- Radioligand: [^3H]diprenorphine, a non-selective opioid antagonist.
- Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human μ -opioid receptor, δ -opioid receptor, or κ -opioid receptor.
- Competitor: **UFP-512**
- Assay Buffer: 50 mM Tris-HCl, pH 7.4
- Instrumentation: Liquid scintillation counter

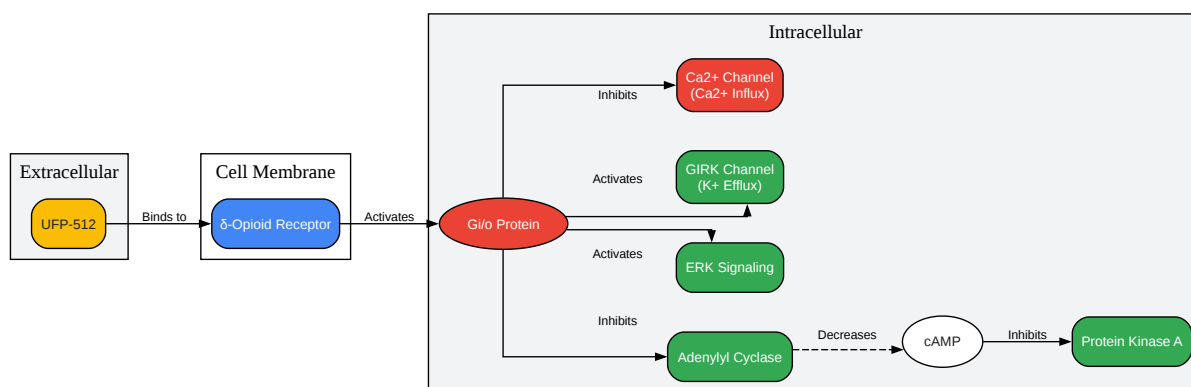
Procedure:

- Incubation: Cell membranes were incubated with a fixed concentration of [^3H]diprenorphine and varying concentrations of **UFP-512** in the assay buffer.
- Equilibrium: The mixture was incubated to allow the binding to reach equilibrium.
- Separation: The bound and free radioligand were separated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
- Washing: The filters were washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: The amount of radioactivity trapped on the filters, corresponding to the amount of bound [^3H]diprenorphine, was measured using a liquid scintillation counter.
- Data Analysis: The concentration of **UFP-512** that inhibits 50% of the specific binding of [^3H]diprenorphine (IC_{50}) was determined. The K_i value was then calculated using the

Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

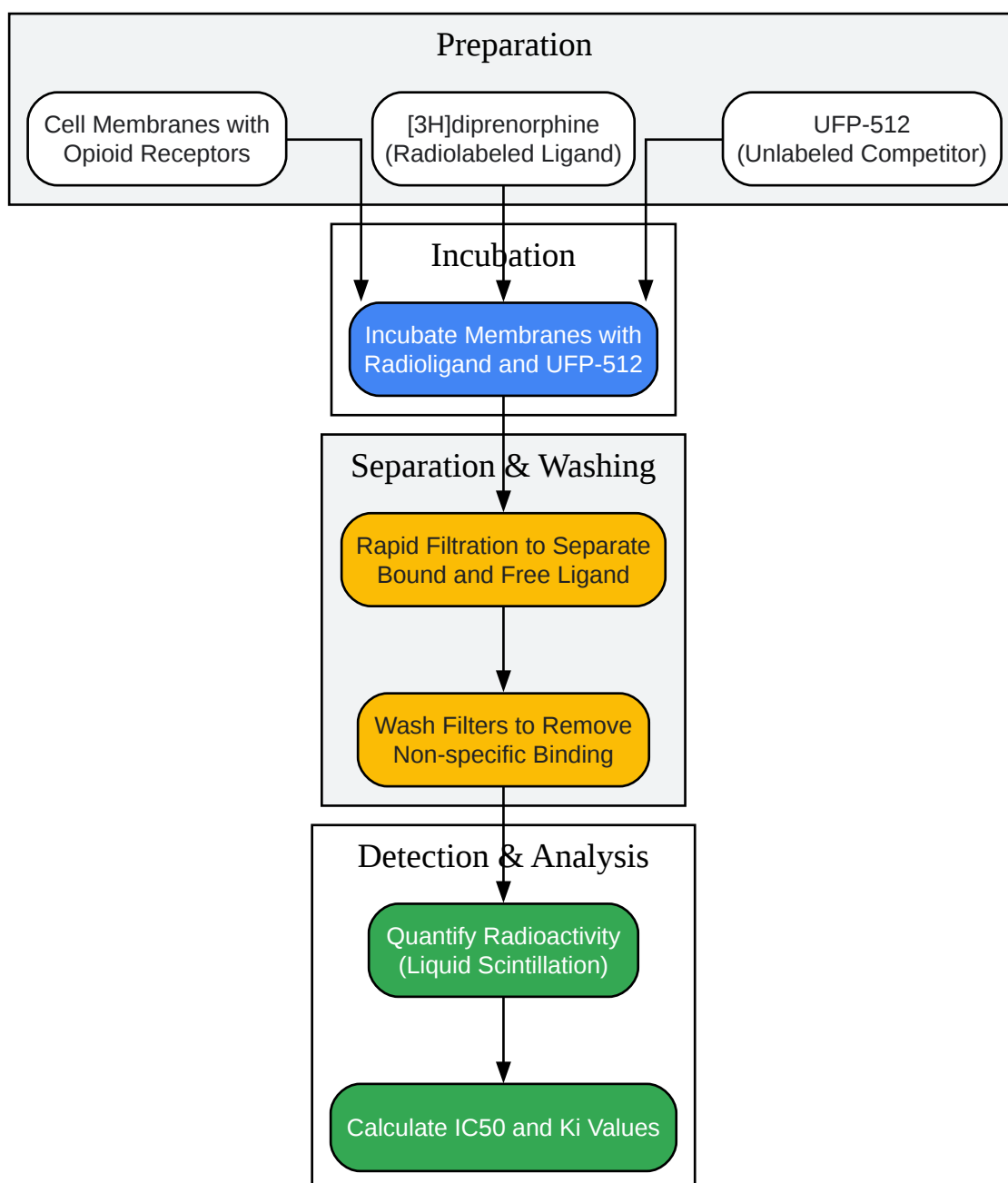
Visualizing Key Pathways

To further elucidate the context of **UFP-512**'s activity, the following diagrams illustrate the delta-opioid receptor signaling pathway and the general workflow of the competitive binding assay used to determine its receptor affinity.



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Delta-Opioid Receptor Signaling Pathway



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Competitive Binding Assay Workflow

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References

- 1. medchemexpress.com [medchemexpress.com]
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